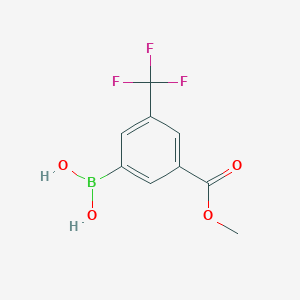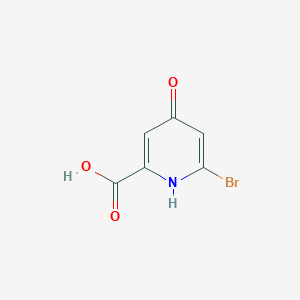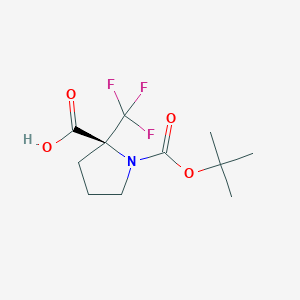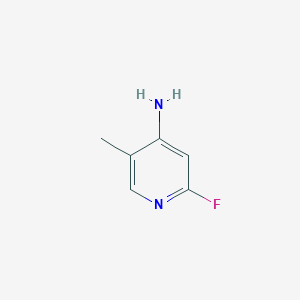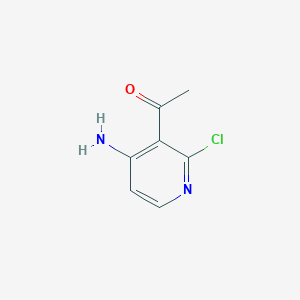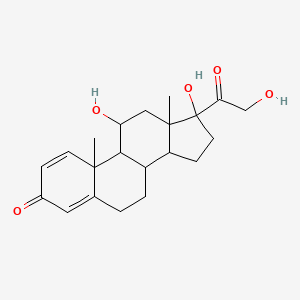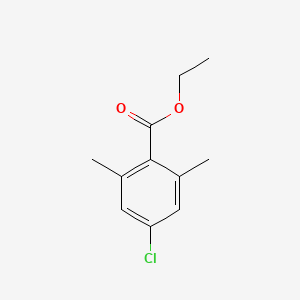
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester (6CPP-BAPE) is a new and promising reagent for organic synthesis. It is a boronic ester with a cyclopropyl ring attached to the pyridine ring, which makes it highly reactive and useful for synthesizing complex molecules. The unique structure of 6CPP-BAPE makes it an attractive option for a variety of applications in organic chemistry.
科学的研究の応用
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of complex molecules, such as peptides, nucleotides, and small organic molecules. It has also been used as a catalyst for the synthesis of organic compounds. In addition, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a chiral ligand in asymmetric catalysis, which is a type of reaction that produces molecules with specific properties. Finally, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a reagent for the synthesis of polymers, which are important materials for the production of plastics and other materials.
作用機序
The mechanism of action of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is based on its unique structure. The cyclopropyl group attached to the pyridine ring makes it highly reactive, allowing it to easily react with other molecules. The carbamoyl group attached to the cyclopropyl ring increases the reactivity of the molecule, allowing it to easily react with other molecules. The hydrogenation reaction reduces the carbamoyl group, making the molecule more stable and allowing it to react with other molecules more easily.
Biochemical and Physiological Effects
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-microbial activity. In addition, it has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. Finally, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been found to have potential anti-cancer activity, although further research is needed to confirm this.
実験室実験の利点と制限
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for lab experiments. It is relatively easy to synthesize, and its unique structure makes it highly reactive, allowing it to easily react with other molecules. In addition, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is relatively stable and can be stored for long periods of time without degradation. However, 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is not without its limitations. It is expensive to synthesize, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
将来の方向性
The potential applications of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are numerous, and there are many possible future directions for research. One possible direction is to explore its potential as a drug delivery system. Another possible direction is to investigate its potential as a catalyst for the synthesis of complex molecules. In addition, further research could be done to explore its potential as a chiral ligand in asymmetric catalysis. Finally, further research could be done to investigate its potential as a reagent for the synthesis of polymers.
合成法
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is synthesized through a series of reactions including a Suzuki-Miyaura coupling, an alkylation, and a hydrogenation reaction. The Suzuki-Miyaura coupling reaction is used to attach a cyclopropyl group to the pyridine ring. The alkylation reaction is used to introduce a carbamoyl group to the cyclopropyl ring. Finally, the hydrogenation reaction is used to reduce the carbamoyl group to a pinacol ester. The entire synthesis of 6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester can be completed in a few steps and is relatively straightforward.
特性
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-5-8-12(17-9-10)13(19)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGUOWMSHHZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

